2,4-Dihydroxy-3-nitropyridine
Description
Overview of Pyridine (B92270) and Nitropyridine Derivatives in Organic and Medicinal Chemistry
Pyridine is a foundational six-membered heteroaromatic organic compound with the chemical formula C₅H₅N. wikipedia.org Structurally analogous to benzene (B151609), one methine group (=CH−) is replaced by a nitrogen atom. wikipedia.org This substitution significantly alters the molecule's chemical properties. Unlike the neutral benzene ring, the presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient. nih.gov Furthermore, the lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, which imparts weak basicity to the molecule, allowing it to act as a tertiary amine in many reactions. nih.govmdma.ch
The chemistry of pyridine differs notably from that of benzene. Due to the electron-deficient nature of the ring, pyridine is less susceptible to electrophilic aromatic substitution reactions, which typically require harsh conditions and occur at the C-3 position. wikipedia.orgnih.gov Conversely, it is more reactive towards nucleophiles, which preferentially attack the electron-poor C-2 and C-4 positions. wikipedia.orgnih.gov
Nitropyridines are derivatives of pyridine that contain one or more nitro groups (-NO₂). The direct nitration of pyridine is an inefficient process that gives very low yields of 3-nitropyridine (B142982), largely because the reaction conditions lead to the protonation of the ring nitrogen, which strongly deactivates the ring towards electrophilic attack. wikipedia.orgresearchgate.net Consequently, various synthetic strategies have been developed to produce nitropyridines, which are highly valuable compounds. researchgate.netresearchgate.net These derivatives serve as crucial intermediates and building blocks in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, due to the versatile reactivity of the nitro group. nih.govresearchgate.netnbinno.com
Historical Context of 2,4-Dihydroxy-3-nitropyridine Research
The scientific literature on this compound dates back to the mid-20th century. An early description of its preparation was published in a 1948 article in the Recueil des Travaux Chemiques des Pays-Bas. google.comgoogle.com This initial research detailed the synthesis of the compound through the reaction of 2,4-dihydroxypyridine (B17372) with nitric acid. google.comgoogle.com
For several decades, the compound remained a subject of specialized chemical interest. Its significance grew substantially when it was identified as a key intermediate in the synthesis of complex adenosine (B11128) compounds and their analogs. google.comgoogle.com Patent literature, in particular, highlights its role as a precursor to molecules designed for therapeutic applications, such as agents for treating hypertension and myocardial ischemia. google.comgoogle.com These developments solidified the compound's importance not just as a distinct chemical entity, but as a critical component in the production of potentially valuable pharmaceuticals. google.com
Scope and Research Gaps in the Study of this compound
The current body of research on this compound is predominantly focused on its synthesis and its utility as a chemical intermediate. google.comgoogle.com Various synthetic methods have been documented, often involving the nitration of 2,4-dihydroxypyridine under different acidic conditions. chemicalbook.comechemi.com Its subsequent chemical transformations, for instance into chloro- or bromo-derivatives, are also described, primarily within the context of constructing more complex molecular frameworks. google.comchemicalbook.com
However, there are notable gaps in the publicly available research. While basic physical properties and some spectroscopic data are available, a comprehensive investigation into its broader chemical reactivity and physical characteristics is limited. google.comechemi.comsigmaaldrich.com Much of the detailed procedural information is contained within patents, which are centered on specific applications rather than a fundamental exploration of the compound's chemistry. google.comgoogle.com Furthermore, there is a scarcity of studies on the intrinsic biological activities of this compound itself. The research has historically concentrated on the pharmacological properties of the final products derived from it, leaving the potential bioactivity of the intermediate largely unexplored.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄N₂O₄ |
| Molecular Weight | 156.10 g/mol |
| Appearance | Light yellow to yellow powder or crystal |
| Melting Point | 264-265°C (with decomposition) |
| CAS Number | 89282-12-2 |
This table is interactive and can be sorted by clicking on the headers.
Spectroscopic Data of this compound
| Spectroscopy Type | Observed Peaks/Signals |
| Infrared (IR) | 3194.9 cm⁻¹ (OH), 1689.2 cm⁻¹ (C=O), 1616.5 cm⁻¹ (C=C) |
| Mass Spectrometry (MS) | m/z: 157 (M+H)⁺ |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 12.42 (brs, 1H), 11.87 (s, 1H), 7.42 (d, J=7.0 Hz, 1H), 6.00 (d, J=7.2 Hz, 1H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 161.3, 156.9, 138.8, 128.2, 98.7 |
This table is interactive and can be sorted by clicking on the headers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGVGWYPFVKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715629 | |
| Record name | 4-Hydroxy-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89282-12-2 | |
| Record name | 4-Hydroxy-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitropyridine-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4 Dihydroxy 3 Nitropyridine
Ring Transformation Reactions
Ring transformation reactions represent a powerful tool for the synthesis of complex heterocyclic compounds like nitropyridines from simpler cyclic precursors. nih.govacs.org These "scrap and build" approaches can provide access to functionalized nitropyridines that may be difficult to obtain through other methods. nih.gov A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govkochi-tech.ac.jp This dinitropyridone, when reacted with a ketone and a nitrogen source like ammonium (B1175870) acetate, can yield various substituted nitropyridines. nih.govkochi-tech.ac.jp The dinitropyridone effectively acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp This method is advantageous for its ability to introduce a variety of substituents onto the pyridine (B92270) ring by changing the ketone or aldehyde starting material. acs.org
Palladium-Catalyzed Cross-Coupling Reactions in Nitropyridine Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org These reactions are highly valued for their functional group tolerance and generally mild reaction conditions. nobelprize.org In the context of nitropyridine synthesis, these methods are particularly useful for introducing aryl or alkyl substituents. The Suzuki and Negishi reactions are prominent examples, coupling an organohalide with an organoboron or organozinc compound, respectively, in the presence of a palladium catalyst. nobelprize.org While direct application to 2,4-dihydroxy-3-nitropyridine itself is less common, these methods are crucial for synthesizing a wide array of substituted nitropyridines, which can be precursors or analogues. uni-rostock.deresearchgate.net
Nucleophilic Substitution Reactions in Nitropyridine Synthesis
Nucleophilic substitution reactions are fundamental in modifying pyridine rings, especially those activated by electron-withdrawing groups like the nitro group. bakhtiniada.runtnu.no The nitro group significantly decreases the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. kochi-tech.ac.jp One important method is the Vicarious Nucleophilic Substitution (VNS), which allows for the substitution of a hydrogen atom in a nitroaromatic compound. organic-chemistry.orgresearchgate.net For instance, 3-nitropyridine (B142982) can undergo VNS with amines to introduce an amino group at the position para to the nitro group with high regioselectivity. researchgate.net Another approach is the oxidative nucleophilic substitution of hydrogen, where 3-nitropyridine can react with amide anions in the presence of an oxidizing agent to form N-(5-nitropyridin-2-yl) carboxamides. bakhtiniada.ru Additionally, halo-substituted nitropyridines are common substrates for nucleophilic aromatic substitution (SNAr), where a halogen is displaced by a nucleophile. clockss.orgnih.gov
Table 2: Overview of Alternative Synthetic Routes to Nitropyridine Scaffolds
| Synthetic Method | Key Features | Typical Substrates | Typical Products |
|---|---|---|---|
| Ring Transformation Reactions | "Scrap and build" approach, access to highly substituted pyridines. nih.gov | Dinitropyridones, ketones, aldehydes, ammonium acetate. acs.orgkochi-tech.ac.jp | Substituted nitropyridines, nitroanilines. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds, high functional group tolerance. nobelprize.orgresearchgate.net | Halonitropyridines, organoboron compounds, organozinc compounds. nobelprize.org | Aryl- and alkyl-substituted nitropyridines. uni-rostock.de |
Chemical Transformations and Reactivity of 2,4 Dihydroxy 3 Nitropyridine
Reactions Involving the Hydroxyl Groups
The hydroxyl groups at the 2- and 4-positions of the pyridine (B92270) ring are acidic and can undergo reactions typical of phenols and enols. Their reactivity is influenced by the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen.
O-alkylation involves the substitution of the hydrogen atom of a hydroxyl group with an alkyl group, forming an ether. While direct O-alkylation studies on 2,4-dihydroxy-3-nitropyridine are not extensively detailed in the provided search results, the reactivity of structurally similar nitropyridines provides significant insight. For instance, the O-alkylation of 3-hydroxy-2-nitropyridine (B88870) with 2-bromoalkanoic esters has been successfully demonstrated. mdpi.comnih.gov This reaction proceeds by converting the hydroxyl group to an alkoxide, which then acts as a nucleophile to attack the alkyl halide.
This transformation is a key step in synthesizing various heterocyclic compounds. Following O-alkylation, the resulting ether can undergo further reactions, such as reductive cyclization, to create complex fused-ring systems like N-hydroxy-pyridoxazinone derivatives. mdpi.comnih.gov
Table 1: Example of O-Alkylation on a Related Nitropyridine Derivative mdpi.comnih.gov
| Starting Material | Reagent | Reaction Type | Product | Significance |
|---|---|---|---|---|
| 3-Hydroxy-2-nitropyridine | 2-Bromoalkanoic esters | O-alkylation | O-substituted ether derivative | Intermediate for pyridoxazinone synthesis |
Esterification is the process of forming an ester from an alcohol and an acid. The hydroxyl groups of this compound can, in principle, be acylated to form esters. While direct examples of esterifying this compound are not prominent in the search results, related chemistry suggests its feasibility. For example, processes have been described for the synthesis of this compound starting from 2,4-dihydroxy-3-nitro-5-carbethoxypyridine, which involves the hydrolysis of an ester group—the reverse of esterification. google.com This implies that the hydroxyl groups can be esterified under appropriate conditions, likely involving reaction with an acyl chloride or carboxylic anhydride. The free hydroxyl groups can be restored from the resulting esters through hydrolysis. google.com
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring and is itself susceptible to chemical modification, most notably reduction.
The reduction of the nitro group to an amino group (-NH2) is a fundamental transformation in the functionalization of nitropyridines. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties of the pyridine ring. While the direct reduction of this compound is not specified, a closely related transformation is well-documented for its chlorinated derivative. 2,4-dichloro-3-nitropyridine (B57353) can be effectively reduced to 3-amino-2,4-dichloropyridine. google.com This reduction can be achieved using standard reducing conditions, such as zinc in hydrochloric acid (Zn/HCl) or catalytic hydrogenation. google.com The resulting aminopyridine is a versatile building block for further synthetic elaborations. google.com
Table 2: Reduction of a 3-Nitropyridine (B142982) Derivative google.com
| Starting Material | Reducing Conditions | Reaction Type | Product |
|---|---|---|---|
| 2,4-Dichloro-3-nitropyridine | Zn/HCl or Hydrogenation | Nitro Group Reduction | 3-Amino-2,4-dichloropyridine |
The nitro group plays a crucial role in activating the pyridine ring towards nucleophilic attack. Its strong electron-withdrawing capacity depletes the electron density of the ring, particularly at the positions ortho and para to it, facilitating attack by nucleophiles. This is the basis for Vicarious Nucleophilic Substitution (VNS) and other related reactions. In the case of 3-nitropyridines, amination can occur selectively at the position para to the nitro group (the 4-position) or ortho (the 2-position). ntnu.no For instance, reacting 3-nitropyridine with potassium permanganate (B83412) in ammonia (B1221849) can yield 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no The nitro group is essential for this reactivity, as it stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy for the substitution.
Halogenation and Subsequent Functionalization
The hydroxyl groups of this compound can be replaced with halogen atoms, typically chlorine, in a crucial transformation that opens up pathways for further functionalization.
This conversion is effectively accomplished by treating this compound with a chlorinating agent such as phosphorus oxychloride (POCl3). google.comgoogle.com This reaction transforms the dihydroxy compound into 2,4-dichloro-3-nitropyridine. google.com The resulting dichlorinated product is a highly valuable intermediate because the chlorine atoms can be selectively displaced by various nucleophiles in subsequent reactions. This allows for the introduction of a wide range of functional groups onto the pyridine core, as seen in the synthesis of inhibitors for glycogen (B147801) synthase kinase-3 (GSK3), where chlorine atoms are successively replaced. nih.gov
Table 3: Chlorination of this compound google.com
| Starting Material | Reagent | Solvent/Conditions | Reaction Type | Product |
|---|---|---|---|---|
| This compound | Phosphorus oxychloride (POCl3) | Diisopropylethylamine (DIPEA), ~100°C | Chlorination | 2,4-Dichloro-3-nitropyridine |
Conversion to 2,4-Dichloro-3-nitropyridine
A significant transformation of this compound is its conversion to 2,4-dichloro-3-nitropyridine. This reaction replaces the hydroxyl groups with chlorine atoms, creating a versatile intermediate for further functionalization. The process typically involves heating this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net The reaction is often carried out in the presence of a base, like diisopropylethylamine (DIPEA), at elevated temperatures, for instance, around 100°C. researchgate.net
The reaction proceeds through the formation of a monochloro intermediate before the complete conversion to the dichloro derivative. researchgate.net Upon completion, the reaction mixture is quenched with ice-water, leading to the precipitation of 2,4-dichloro-3-nitropyridine as a solid. researchgate.net This off-white solid can then be isolated through filtration and drying. researchgate.net
Table 1: Reaction Conditions for the Conversion of this compound to 2,4-Dichloro-3-nitropyridine
| Reagents | Temperature | Duration | Yield |
| Phosphorus oxychloride, Diisopropylethylamine | 100°C ± 5°C | 4 hours | 96% |
Further Transformations of Halogenated Nitropyridines
2,4-Dichloro-3-nitropyridine is a valuable building block in organic synthesis due to the reactivity of its two chlorine atoms, which can be selectively substituted by various nucleophiles. biosynth.comnih.gov The presence of the electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). stackexchange.com Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position. nih.gov
This differential reactivity allows for a range of transformations, including reactions with amines, thiols, and alkoxides, as well as participation in coupling reactions. biosynth.com For instance, 2,4-dichloro-3-nitropyridine can undergo selective C-4 arylation via a ligand-free Suzuki-Miyaura coupling. mdpi.com Subsequent reactions can then be performed at the C-2 position. These transformations are pivotal in the synthesis of complex heterocyclic systems, some of which are investigated for their potential biological activities. nih.govmdpi.com
Table 2: Examples of Nucleophilic Substitution and Coupling Reactions of 2,4-Dichloro-3-nitropyridine
| Reactant | Reagent(s) | Position of Substitution | Product Type | Reference |
| 2,4-Dichloro-3-nitropyridine | Amines (free or polymer-supported) | 4-position | 4-Amino-2-chloro-3-nitropyridine derivatives | nih.gov |
| 2,4-Dichloro-3-nitropyridine | 3,4-Dimethoxyphenylboronic acid, PdCl₂, Na₂CO₃, NBu₄Br | 4-position | 2-Chloro-4-aryl-3-nitropyridine | mdpi.com |
| 2-Chloro-4-amino-3-nitropyridine derivative | Another amine | 2-position | 2,4-Diamino-3-nitropyridine derivative | nih.gov |
| 2,4-Dichloro-3-nitropyridine | Thiols | Not specified | Thioether-substituted nitropyridines | biosynth.com |
| 2,4-Dichloro-3-nitropyridine | Alcohols | Not specified | Ether-substituted nitropyridines | biosynth.com |
Reactivity of Pyridinone Tautomers in Synthetic Pathways
The reactivity of this compound is significantly influenced by the existence of its tautomeric forms. The compound can exist in equilibrium between the dihydroxy form and its pyridinone tautomers. This tautomerism alters the electronic distribution and the availability of reactive sites within the molecule, thereby dictating its behavior in synthetic reactions. numberanalytics.com
The dihydroxy form possesses two hydroxyl groups on the pyridine ring, while the pyridinone tautomers feature one or two carbonyl groups. The presence of the electron-withdrawing nitro group generally decreases the basicity of the pyridine ring. In electrophilic substitution reactions, the pyridinone tautomer is often more reactive than the corresponding dihydroxy form. numberanalytics.com The oxygen atom of the pyridone is an activating group, directing electrophiles to the positions ortho and para to it.
Conversely, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes the molecule susceptible to nucleophilic attack. The specific tautomeric form present under particular reaction conditions can influence the regioselectivity of these reactions. Understanding and controlling the tautomeric equilibrium is therefore crucial for designing effective synthetic strategies utilizing this compound. numberanalytics.com
Spectroscopic and Computational Investigations of 2,4 Dihydroxy 3 Nitropyridine
Quantum Chemical Calculations
Conformational Analysis and Stability
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. Molecules can rotate around their single bonds, leading to various three-dimensional structures. The stability of a conformer is determined by its potential energy; lower energy conformers are more stable and thus more populated at equilibrium.
For a molecule like 2,4-dihydroxy-3-nitropyridine, conformational analysis, typically performed using computational methods like Density Functional Theory (DFT), would investigate the rotation of the hydroxyl (-OH) and nitro (-NO2) groups. nih.govnih.gov Key factors influencing the stability of different conformers include:
Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced too close to one another.
Intramolecular Hydrogen Bonding: Attractive interactions between the hydrogen of one hydroxyl group and the oxygen of the nitro group or the other hydroxyl group, which can significantly stabilize a particular conformation.
Dipole-Dipole Interactions: Electrostatic interactions between polar bonds within the molecule.
Theoretical calculations would identify energy minima on the potential energy surface, each corresponding to a stable conformer. The global minimum would represent the most stable and predominant conformation of the molecule. While specific data for this compound is not available, such studies on similar substituted pyridines reveal that planarity and intramolecular hydrogen bonding are often key determinants of the most stable conformer. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. irjweb.com It focuses on the two most important molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a better electron donor.
LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). wikipedia.orgschrodinger.com This gap is a critical parameter for determining a molecule's properties:
Chemical Reactivity and Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule is more reactive.
Charge Transfer: The HOMO-LUMO gap is directly related to the electronic transitions within the molecule. A small energy gap facilitates intramolecular charge transfer, where electron density moves from the HOMO to the LUMO upon electronic excitation. irjweb.com This is often associated with the molecule's color and optical properties. schrodinger.com
Calculations for molecules similar to this compound, such as other nitropyridine derivatives, have shown that the presence of electron-withdrawing groups (like the nitro group) and electron-donating groups (like the hydroxyl groups) can significantly lower the HOMO-LUMO gap, indicating a propensity for intramolecular charge transfer. researchgate.netresearchgate.net
Below is a representative table illustrating the kind of data that would be generated from a DFT calculation for FMO analysis. Note: These values are hypothetical and for illustrative purposes only, as specific calculations for this compound were not found.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.50 |
| ΔE (Energy Gap) | 4.00 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for identifying the reactive sites of a molecule:
Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. In this compound, these regions would be expected around the oxygen atoms of the hydroxyl and nitro groups.
Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl groups are typically the most positive regions.
Green/Yellow Regions: These indicate areas of neutral or near-zero potential.
The MEP map provides a clear picture of a molecule's polarity and its reactive centers, complementing the insights gained from FMO analysis. For instance, the negative regions (red) on an MEP map often correlate with the distribution of the HOMO, while positive regions (blue) can be associated with the LUMO's location.
Applications and Derivatization in Advanced Materials and Catalysis
Role as Intermediates in Complex Molecule Synthesis
2,4-Dihydroxy-3-nitropyridine is a well-established intermediate compound utilized in the synthesis of various biologically and pharmaceutically relevant molecules. Its primary role is that of a foundational scaffold that can be chemically modified through a series of reactions to build more elaborate molecular architectures.
The strategic placement of the hydroxyl and nitro groups on the pyridine (B92270) ring allows for selective chemical transformations. A key reaction involves the conversion of the hydroxyl groups into chloro groups. For instance, reacting this compound with reagents like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl moieties, yielding 2,4-dichloro-3-nitropyridine (B57353). This transformation is a critical step because the resulting chloro groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.
This dichloro-intermediate is then often subjected to reduction conditions, such as using zinc and hydrochloric acid (Zn/HCl) or catalytic hydrogenation. This step selectively reduces the nitro group to an amino group, forming 3-amino-2,4-dichloropyridine. These compounds are crucial precursors in the preparation of adenosine (B11128) analogs and other derivatives that have applications in treating cardiovascular diseases, including hypertension and myocardial ischemia.
Furthermore, the reactivity of this compound allows for other derivatizations, such as bromination. Treatment with bromine in acetic acid can introduce a bromine atom onto the pyridine ring, yielding 5-bromo-2,4-dihydroxy-3-nitropyridine. This adds another layer of synthetic versatility, allowing for further functionalization through cross-coupling reactions.
Below is a summary of key synthetic transformations involving this compound:
| Starting Material | Reagent(s) | Product | Application of Product |
| This compound | Phosphorus oxychloride (POCl₃), Diisopropylethylamine (DIPEA) | 2,4-Dichloro-3-nitropyridine | Intermediate for further synthesis |
| 2,4-Dichloro-3-nitropyridine | Zinc (Zn), Hydrochloric acid (HCl) or Hydrogenation | 3-Amino-2,4-dichloropyridine | Precursor for adenosine analogs |
| This compound | Bromine (Br₂), Acetic acid | 5-Bromo-2,4-dihydroxy-3-nitropyridine | Intermediate for functionalized pyridines |
Potential in Ligand Design for Coordination Chemistry
This compound, which exists in tautomeric equilibrium with its 4-hydroxy-3-nitro-2-pyridone form, possesses multiple potential coordination sites:
The nitrogen atom of the pyridine ring.
The oxygen atoms of the two hydroxyl groups (or the keto and hydroxyl oxygen atoms in the pyridone tautomer).
The presence of both nitrogen and oxygen donor atoms allows the molecule to act as a chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion, resulting in the formation of a stable ring structure. The ability to form a five- or six-membered chelate ring with a metal ion is a highly desirable property in a ligand, as it leads to significantly more stable metal complexes compared to those formed by monodentate ligands (single donor atom). Hydroxypyridinones, a class of compounds to which this compound belongs, are well-regarded for their strong metal-chelating properties, particularly with hard metal ions like Fe(III). researchgate.netresearchgate.netrsc.org
The potential coordination modes and structural features suggest that this compound could be used to synthesize a variety of coordination compounds, from simple mononuclear complexes to more complex polynuclear structures or coordination polymers. The specific geometry and properties of these potential complexes would depend on the metal ion used, the reaction conditions, and which of the available donor atoms participate in bonding.
| Structural Feature | Role in Coordination | Potential Outcome |
| Pyridine Nitrogen Atom | Lewis base donor site | Formation of a coordinate bond with a metal ion. |
| Hydroxyl/Keto Oxygen Atoms | Lewis base donor sites | Can act as bidentate chelating sites, forming stable ring structures with a metal ion. |
| Nitro Group | Electron-withdrawing group | Modulates the electronic properties of the donor atoms, influencing complex stability. Can potentially act as a weak coordinating group. |
While the direct use of this compound as a ligand is not as extensively documented as its role as a synthetic intermediate, its structural and electronic characteristics, by analogy to other well-studied hydroxypyridinone and nitropyridine ligands, indicate significant untapped potential in the field of coordination chemistry. researchgate.netrsc.org
Environmental Fate and Degradation Studies of Nitropyridine Compounds
Abiotic Transformation Processes
Abiotic degradation refers to the transformation of a chemical compound through non-biological pathways. For many organic pollutants, including nitropyridine derivatives, these processes are critical in determining their environmental persistence. researchgate.net The primary abiotic process for many nitroaromatic compounds is photochemical degradation. researchgate.net
Photochemical degradation, or photolysis, involves the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds are known to be susceptible to photolysis in aqueous environments. nih.govnih.gov The degradation mechanism for 2,4-Dihydroxy-3-nitropyridine can be inferred from studies on structurally similar compounds like nitrophenols.
The direct photolysis of nitroaromatic compounds in water can proceed through several pathways. A common mechanism involves an intramolecular nitro-nitrite rearrangement, leading to the formation of hydroxylated intermediates and the release of nitrite (B80452) and nitrate (B79036) ions. nih.gov Another pathway involves the reduction of the nitro group to a nitroso group. nih.gov For ortho-nitrophenols, photolysis can be initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group. rsc.orgresearchgate.net Given that this compound has a hydroxyl group at the C4 position, which is ortho to the C3 nitro group, a similar intramolecular hydrogen transfer is a plausible initial step in its photochemical degradation.
The process is often enhanced by the presence of photosensitizers in surface waters, such as dissolved organic matter, which produce reactive oxygen species like hydroxyl radicals that accelerate degradation. unito.it The degradation of nitrobenzene, for instance, has been shown to produce intermediates such as nitrophenols, nitrohydroquinone, and eventually catechol and phenol (B47542) before the aromatic ring is cleaved. nih.gov
Table 1: Potential Intermediates in the Photochemical Degradation of this compound (Inferred from Related Compounds)
| Intermediate Type | Example Compound(s) | Formation Pathway | Reference(s) |
|---|---|---|---|
| Nitroso Derivative | 3-Nitroso-2,4-dihydroxypyridine | Reduction of the nitro group. | nih.gov |
| Hydroxylated Derivatives | Trihydroxypyridine isomers | Addition of hydroxyl radicals. | nih.gov |
| Ring-Opened Products | Aliphatic acids, Formamide | Cleavage of the pyridine (B92270) ring following hydroxylation. | nih.gov |
| Inorganic Ions | Nitrite (NO₂⁻), Nitrate (NO₃⁻) | Elimination from the aromatic ring. | nih.gov |
Biotic Degradation Pathways
Biotic degradation, primarily carried out by microorganisms, is a crucial pathway for the removal of pyridine and its derivatives from soil and water. researchgate.net The biodegradability of these compounds is highly dependent on their chemical structure, including the type and position of substituents on the pyridine ring.
Numerous bacteria, particularly from genera such as Arthrobacter, Pseudomonas, Bacillus, and Paracoccus, are capable of utilizing pyridine and its derivatives as sole sources of carbon, nitrogen, and energy. nih.goviwaponline.comresearchgate.net The microbial catabolism of these compounds typically begins with an attack on the pyridine ring, leading to its cleavage and subsequent mineralization.
Two primary mechanisms for initiating pyridine ring degradation have been identified:
Hydroxylation: The most common pathway involves the enzymatic introduction of hydroxyl groups onto the pyridine ring by monooxygenase or dioxygenase enzymes. This hydroxylation makes the ring more susceptible to cleavage. iwaponline.comresearchgate.net For example, the degradation of 2-hydroxypyridine (B17775) often proceeds through hydroxylation to 2,5-dihydroxypyridine, followed by ring opening to form maleamic acid. researchgate.net Similarly, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. is initiated by a monooxygenase that converts it to 3,4-dihydroxypyridine, which is then cleaved by a dioxygenase. nih.gov
Direct Ring Cleavage: Some bacteria employ a direct oxidative cleavage of the pyridine ring without prior hydroxylation. In Arthrobacter sp. strain 68b, a two-component flavin-dependent monooxygenase directly cleaves the ring to form (Z)-N-(4-oxobut-1-enyl)formamide, which is further metabolized to succinic acid. nih.govnih.govasm.org
For dihydroxylated pyridines like 2,5-dihydroxypyridine, degradation is catalyzed by specific dioxygenases, such as NicX from Pseudomonas putida, which opens the ring to produce N-formylmaleamic acid. nih.gov The presence of two hydroxyl groups on this compound suggests that its degradation pathway would likely involve enzymatic ring cleavage similar to that of other dihydroxypyridines.
Table 2: Key Enzymes and Intermediates in Microbial Degradation of Pyridine Derivatives
| Substrate | Key Enzyme(s) | Major Intermediate(s) | Degrading Organism(s) | Reference(s) |
|---|---|---|---|---|
| Pyridine | Pyridine monooxygenase | (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid semialdehyde | Arthrobacter sp. | nih.govnih.gov |
| 2-Hydroxypyridine | 2-Hydroxypyridine 5-monooxygenase | 2,5-Dihydroxypyridine, Maleamic acid | Achromobacter sp., Burkholderia sp. | researchgate.net |
| 4-Hydroxypyridine | 4-Hydroxypyridine monooxygenase | 3,4-Dihydroxypyridine, 3-Formylpyruvate | Arthrobacter sp., Agrobacterium sp. | nih.gov |
| 2,5-Dihydroxypyridine | 2,5-Dihydroxypyridine dioxygenase (NicX) | N-formylmaleamic acid | Pseudomonas putida | nih.gov |
The biodegradability of a substituted pyridine is significantly altered by the nature and position of its functional groups.
Hydroxyl (-OH) Groups: The presence of hydroxyl groups generally increases the biodegradability of the pyridine ring. These electron-donating groups activate the ring towards electrophilic attack by microbial oxygenases, often serving as the initial site of enzymatic action and facilitating subsequent ring fission. iwaponline.com Compounds like hydroxypyridines are typically degraded more readily than unsubstituted pyridine. semanticscholar.org
Nitro (-NO₂) Groups: Conversely, the nitro group is strongly electron-withdrawing, which makes the aromatic ring electron-deficient and more resistant to the oxidative enzymes that typically initiate aerobic degradation. nih.gov This generally renders nitroaromatic compounds more persistent and recalcitrant. nih.gov
Microorganisms have evolved several strategies to overcome the recalcitrance of nitroaromatic compounds: nih.gov
Dioxygenase Attack: A dioxygenase enzyme incorporates two hydroxyl groups onto the ring, which can lead to the spontaneous elimination of the nitro group as nitrite.
Monooxygenase Attack: A monooxygenase can hydroxylate the ring at the position of the nitro group, also resulting in nitrite elimination.
Reductive Pathways: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The reduction to a hydroxylamine (B1172632) is particularly significant, as this intermediate can undergo an enzyme-catalyzed rearrangement to form an aminophenol-like structure, which is then susceptible to ring cleavage. nih.gov
For This compound , the combined effect of these substituents is complex. The two activating hydroxyl groups would likely make the ring more amenable to enzymatic attack than a simple nitropyridine. The microbial degradation would likely proceed via an initial enzymatic attack directed by the hydroxyl groups, potentially leading to the elimination of the nitro group as nitrite or reduction of the nitro group followed by ring cleavage.
Table 3: General Influence of Substituents on the Biodegradability of the Pyridine Ring
| Substituent Group | Electronic Effect | General Impact on Biodegradability | Common Microbial Strategy | Reference(s) |
|---|---|---|---|---|
| Hydroxyl (-OH) | Electron-donating (activating) | Increases susceptibility to oxidative attack, enhancing degradation. | Hydroxylation followed by ring cleavage. | iwaponline.comnih.gov |
| Alkyl (-CH₃, etc.) | Electron-donating (activating) | Variable; can be degraded, but position affects the pathway. | Initial oxidation of the alkyl group or ring hydroxylation. | researchgate.net |
| Carboxyl (-COOH) | Electron-withdrawing (deactivating) | Generally biodegradable; can serve as an attachment point for enzymes. | Decarboxylation or ring hydroxylation. | asm.org |
| Nitro (-NO₂) | Electron-withdrawing (deactivating) | Decreases susceptibility to oxidative attack, reducing degradation. | Reduction of the nitro group or enzymatic removal as nitrite. | nih.govnih.gov |
Future Research Directions and Emerging Trends
Development of More Sustainable Synthetic Routes
The traditional synthesis of 2,4-Dihydroxy-3-nitropyridine involves the nitration of 2,4-dihydroxypyridine (B17372) using nitric acid. google.comgoogle.com While effective, this method aligns with classical synthetic approaches that are often scrutinized for their environmental impact. The future of its synthesis is progressively moving towards the principles of green chemistry, which prioritize waste reduction, the use of less hazardous substances, and improved energy efficiency. nih.gov
Key areas for developing more sustainable synthetic routes include:
Alternative Solvents and Catalysts: Research is leaning towards the use of greener solvents, potentially including water, and the development of reusable, non-toxic catalysts to replace harsh reagents. rsc.orgnih.gov
Biocatalysis: A significant emerging trend is the use of enzymes and microorganisms as biocatalysts. springernature.com The field of biocatalysis is being investigated for the synthesis of nitro compounds, offering a highly selective and environmentally benign alternative to traditional chemical nitration processes. ufl.edu
Advanced Computational Modeling for Structure-Function Relationships
To accelerate the discovery of new applications for this compound and its derivatives, advanced computational modeling techniques are becoming indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a powerful tool in this domain. wikipedia.org
QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For this compound, this approach can:
Predict Biological Activity: By analyzing the physicochemical properties and molecular descriptors of various derivatives, QSAR can predict their potential biological activities. nih.gov
Guide Synthesis: These predictive models can guide medicinal chemists in designing and synthesizing new analogues with enhanced potency and selectivity, thereby optimizing the drug discovery process. nih.gov
Elucidate Mechanisms: Advanced techniques like three-dimensional QSAR (3D-QSAR) can provide insights into the three-dimensional structural features that are crucial for the compound's interaction with biological targets. nih.govpku.edu.cn
The application of robust QSAR models promises to streamline the exploration of the therapeutic potential of this compound derivatives, making the research process more efficient and targeted.
Exploration of Novel Chemical Reactivity
The chemical structure of this compound, featuring hydroxyl groups and a nitro group on a pyridine (B92270) ring, suggests a rich and varied reactivity profile that is yet to be fully explored. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to various chemical transformations. nih.gov
Future research is expected to focus on:
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring, facilitating nucleophilic attack. Studies on related 3-nitropyridines have shown that the nitro group itself can act as a leaving group in reactions with various nucleophiles, including those based on sulfur, nitrogen, and oxygen. nih.govmdpi.comresearchgate.net
Functionalization of the Pyridine Ring: Beyond substitution of the nitro group, its presence directs the regioselectivity of other reactions. For instance, amination of 3-nitropyridine (B142982) derivatives has been shown to occur at specific positions on the ring. researchgate.net
Modification of Substituents: The hydroxyl groups present opportunities for a wide range of derivatization reactions, allowing for the synthesis of a large library of related compounds with potentially diverse biological activities.
By systematically investigating these and other reaction pathways, chemists can unlock new synthetic routes to novel molecules derived from this compound, expanding its utility in various fields of chemical science.
Q & A
Q. What are the established synthetic routes for 2,4-dihydroxy-3-nitropyridine, and how do reaction conditions influence yield?
The compound is synthesized via nitration of 4-hydroxypyridine or through substitution reactions involving nitro groups. For example, nitration of 4-hydroxypyridine with nitric acid under controlled temperatures (0–5°C) yields this compound . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMSO) and catalysts (e.g., PCl₅) significantly impact yield and purity. Lower yields (<50%) are common due to competing side reactions like over-nitration; optimizing stoichiometry and temperature gradients can mitigate this .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry via proton shifts (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro-substituted pyridines) .
- IR spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and nitro (1520–1560 cm⁻¹) functional groups .
- X-ray crystallography : Resolve crystal structure (e.g., monoclinic lattice parameters) to confirm tautomeric forms (keto-enol equilibrium) .
- HPLC-MS : Assess purity (>98% as per industrial standards) .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. The compound is hygroscopic and prone to decomposition under light or moisture, leading to nitro group reduction or hydroxyl oxidation .
Advanced Research Questions
Q. How do tautomeric equilibria of this compound influence its reactivity in heterocyclic synthesis?
The keto-enol tautomerism (e.g., 4-hydroxy-3-nitro-2-pyridone vs. dihydroxy forms) affects nucleophilic substitution pathways. In DMSO, the enolic form dominates, facilitating condensation reactions (e.g., with 2-chloro-3-nitropyridine) to form fused heterocycles like 1,9-diazaphenoxazine . Hydrogen bonding between NH and nitro groups can inhibit cyclization; using aprotic solvents (e.g., DMF) disrupts H-bonding and promotes intramolecular reactions .
Q. What strategies resolve contradictions in spectral data for nitro-pyridine derivatives?
Discrepancies in NMR/IR data often arise from solvent polarity or tautomerism. For example:
Q. How can reaction pathways be optimized for synthesizing 4-ethoxy-3-nitropyridine from this compound?
Use a two-step protocol:
- Step 1 : Treat with PCl₅ in POCl₃ to generate 4-chloro-3-nitropyridine .
- Step 2 : Ethoxylation with NaOEt in ethanol under reflux (yield: 70–80%) . Monitor by TLC (Rf: 0.5 in hexane/EtOAc 3:1) to avoid over-alkylation.
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
